molecular formula C11H14N2O B6268515 rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans CAS No. 2307780-88-5

rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans

Cat. No. B6268515
CAS RN: 2307780-88-5
M. Wt: 190.2
InChI Key:
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Description

Rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans (RacPCA) is a synthetic compound derived from the pyrrolidine ring structure. It is a member of the pyrrolidine family of compounds, which are known to have various biological activities. RacPCA has been studied for its potential therapeutic use in various diseases.

Scientific Research Applications

Rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans has been studied for its potential therapeutic use in various diseases. It has been shown to have anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of various conditions, such as arthritis, diabetes, and cancer. rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans has also been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.

Mechanism of Action

Rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans is believed to act by modulating the activity of various enzymes and receptors. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans also binds to and activates the receptor for advanced glycation end-products (RAGE), which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans has been shown to reduce inflammation and oxidative stress, which can be beneficial in the treatment of various diseases. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans has been shown to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans has several advantages for laboratory experiments. It is a highly efficient synthetic compound, and the reaction is relatively easy to perform. rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans is also relatively stable and can be stored for long periods of time. However, there are some limitations to be aware of. rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans is a synthetic compound, so it is not available in nature and must be synthesized in the laboratory. It is also not approved for clinical use, so it cannot be used in humans.

Future Directions

Rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans has potential therapeutic applications in the treatment of various diseases. Further research is needed to determine its efficacy in clinical trials and to explore its potential uses in other diseases. Additionally, further studies are needed to explore the mechanism of action of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans and to identify possible side effects. Other potential future directions for research include the development of new synthetic methods for the production of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans, and the exploration of its potential use in combination with other drugs.

Synthesis Methods

Rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans is synthesized by an intramolecular cyclization reaction. The reaction involves the condensation of a pyrrolidine ring with a carboxamide group. The reaction is catalyzed by a base, such as potassium hydroxide, and is carried out in an aqueous environment at a temperature of 80°C. The reaction is highly efficient and yields a pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans involves the synthesis of the pyrrolidine ring followed by the introduction of the phenyl and carboxamide groups.", "Starting Materials": [ "4-phenylbutan-2-one", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "3-chloro-4-phenylpyrrolidine" ], "Reaction": [ "Step 1: Synthesis of 3-chloro-4-phenylpyrrolidine by reacting 4-phenylbutan-2-one with ammonium acetate and hydrochloric acid in ethanol.", "Step 2: Reduction of 3-chloro-4-phenylpyrrolidine with sodium borohydride in methanol to obtain 4-phenylpyrrolidine.", "Step 3: Protection of the carbonyl group in ethyl acetoacetate with triethylamine and acetic acid to obtain ethyl 2-(diethoxyphosphoryl)acetate.", "Step 4: Alkylation of ethyl 2-(diethoxyphosphoryl)acetate with 4-phenylpyrrolidine using sodium hydride in N,N-dimethylformamide to obtain ethyl 2-(4-phenylpyrrolidin-3-yl)acetate.", "Step 5: Hydrolysis of ethyl 2-(4-phenylpyrrolidin-3-yl)acetate with sodium hydroxide in water to obtain (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid.", "Step 6: Coupling of (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid with N,N-dimethylformamide and triethylamine in dichloromethane to obtain rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans." ] }

CAS RN

2307780-88-5

Molecular Formula

C11H14N2O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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